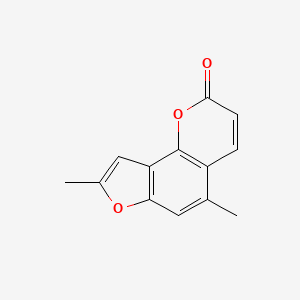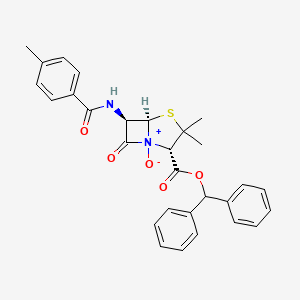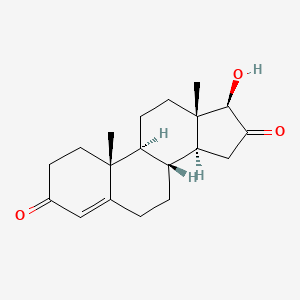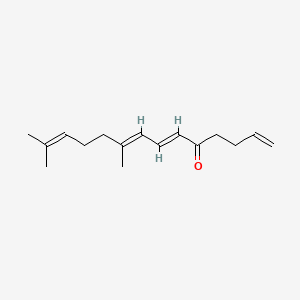
9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one is an organic compound with the molecular formula C16H24O It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors followed by dehydration to form the conjugated tetraene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9,13-Dimethyl-1,6,8,12-tetradecatetren-5-one
- 1,6,8,12-Tetradecatetraen-5-one, 9,13-dimethyl
Uniqueness
9,13-Dimethyltetradeca-1,6,8,12-tetraen-5-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
67785-75-5 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(6E,8E)-9,13-dimethyltetradeca-1,6,8,12-tetraen-5-one |
InChI |
InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-9,11,13H,1,6-7,10,12H2,2-4H3/b13-8+,15-11+ |
InChI Key |
ZKCRJFSZWKAJGA-ZSDFXZAOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=O)CCC=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=O)CCC=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


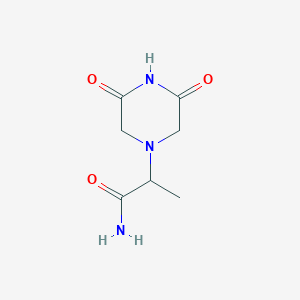
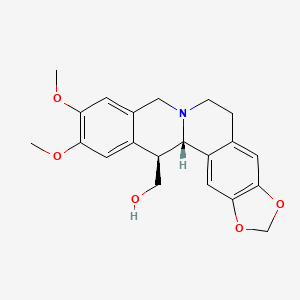
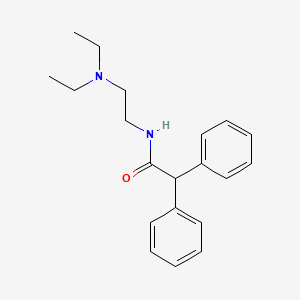

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)



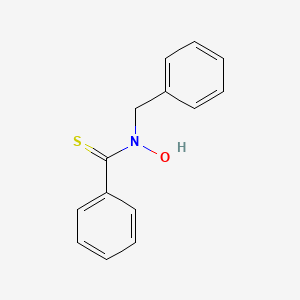
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)

